

Crizotinib-d5: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical applications of **Crizotinib-d5**. The information is intended to support research and development activities by providing a solid foundation of the molecule's characteristics and its use as a critical reagent in bioanalytical assays.

Core Chemical Properties and Structure

Crizotinib-d5 is the deuterated analog of Crizotinib, a potent and selective dual inhibitor of c-MET and ALK tyrosine kinases. The incorporation of five deuterium atoms into the piperidine ring of the molecule makes it an ideal internal standard for mass spectrometry-based quantification of Crizotinib in biological matrices. This stable isotope-labeled version shares the same chemical and physical properties as Crizotinib, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Chemical Structure

The chemical structure of **Crizotinib-d5** is presented below:

(R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d5)-1H-pyrazol-4-yl]pyridin-2-amine

A visual representation of the chemical structure would be placed here in a full whitepaper.



Physicochemical Properties

A summary of the key physicochemical properties of **Crizotinib-d5** is provided in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C21H17D5Cl2FN5O	[1]
Molecular Weight	~455.4 g/mol	[1]
CAS Number	1395950-84-1 ((R)- enantiomer)	[1]
Appearance	Solid	[1]
Melting Point	197 - 199°C	
Solubility	Soluble in Chloroform and Methanol	[1]
Storage	Store at -20°C	

Synthesis of Crizotinib-d5

The synthesis of deuterated Crizotinib, specifically a racemic [D9]crizotinib, has been described in the literature. This multi-step synthesis provides a pathway to obtain the stable isotopelabeled internal standard necessary for quantitative bioanalysis.

Synthetic Pathway Overview

A detailed, multi-step synthesis for a deuterated analog of Crizotinib ([D9]crizotinib) has been reported, which can be adapted for **Crizotinib-d5**. The key steps involve:

- Preparation of Deuterated Intermediates: The synthesis starts with the preparation of deuterated building blocks. For instance, a base-catalyzed H/D exchange using heavy water (D₂O) can be employed to introduce deuterium atoms into key precursor molecules.
- Coupling Reactions: Subsequent steps involve coupling these deuterated intermediates to construct the core structure of Crizotinib.



 Purification: The final product is purified using chromatographic techniques to ensure high purity for its use as an internal standard.

A publication by Ao et al. (2018) outlines a 14-step synthesis for racemic [D9]crizotinib, which provides a comprehensive example of such a synthetic route.[2][3]

Experimental Protocols: Bioanalytical Applications

Crizotinib-d5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Crizotinib in biological samples such as plasma.[4]

General Protocol for Quantification of Crizotinib in Plasma

The following provides a generalized experimental protocol based on published methods for the quantification of Crizotinib in human plasma using **Crizotinib-d5** as an internal standard.

- 3.1.1. Sample Preparation (Protein Precipitation)
- To a 100 μL aliquot of plasma sample, add a known amount of Crizotinib-d5 solution (internal standard).
- Add 300 μL of a protein precipitation solvent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- 3.1.2. Liquid Chromatography (LC) Conditions



Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient	A gradient elution is typically used to achieve optimal separation.
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 10 μL
Column Temperature	30 - 40 °C

3.1.3. Tandem Mass Spectrometry (MS/MS) Conditions

Parameter	Typical Conditions	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode	
Multiple Reaction Monitoring (MRM) Transitions		
Crizotinib	m/z 450.2 → 260.2	
Crizotinib-d5	m/z 455.2 → 265.2 (example, exact transition may vary)	
Collision Energy	Optimized for each transition	
Source Temperature	~150 °C	
Desolvation Gas Temperature	~400 °C	

Data Analysis

The concentration of Crizotinib in the plasma samples is determined by calculating the peak area ratio of the analyte (Crizotinib) to the internal standard (**Crizotinib-d5**). A calibration curve



is constructed by plotting the peak area ratios of known concentrations of Crizotinib against their corresponding concentrations. The concentration of Crizotinib in the unknown samples is then interpolated from this calibration curve.

Visualizations

Logical Relationship of Crizotinib-d5 in Bioanalysis

The following diagram illustrates the logical workflow of using **Crizotinib-d5** as an internal standard for the quantification of Crizotinib in a biological matrix.



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Caption: Workflow for the quantification of Crizotinib using **Crizotinib-d5** as an internal standard.

This guide provides a foundational understanding of **Crizotinib-d5** for researchers and professionals in drug development. The provided information on its chemical properties, synthesis, and analytical applications is intended to facilitate its effective use in research settings.

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